Product packaging for D-Mannose-3,4-13C2(Cat. No.:)

D-Mannose-3,4-13C2

Cat. No.: B1161256
M. Wt: 182.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-3,4-13C2 is a stable, heavy isotope-labeled form of D-Mannose, where two carbon atoms at positions 3 and 4 are replaced with 13C. This labeling makes it an essential tool in pharmaceutical and biochemical research, primarily used as an internal standard for the precise quantification and tracing of D-Mannose and its metabolic pathways using techniques like mass spectrometry. By incorporating stable heavy isotopes, researchers can accurately track the pharmacokinetic and metabolic profiles of this important monosaccharide during the drug development process. The parent compound, D-Mannose, is a carbohydrate that plays a critical role in human metabolism, particularly in the glycosylation of specific proteins. In research settings, D-Mannose has been widely studied for its anti-adhesive properties against uropathogenic E. coli (UPEC). Its mechanism of action is based on a physical, competitive inhibition: D-Mannose binds with high affinity to the FimH adhesin located on the type 1 fimbriae of bacteria, thereby blocking their ability to adhere to mannosylated residues on the urothelial cells and preventing colonization. This anti-adhesive effect is not considered a pharmacological action but rather a physical interaction that facilitates the washout of bacteria during micturition. Beyond infectious disease research, D-Mannose is also an endogenous metabolite involved in immune regulation and cellular processes, making its labeled form valuable for immunometabolism studies. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

¹³C₂C₄H₁₂O₆

Molecular Weight

182.14

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies of D Mannose 3,4 13c2

Precursor Compounds and Starting Materials in D-Mannose Synthesis

The synthesis of D-mannose and its isotopically labeled analogues can commence from various starting materials. A common and economically viable precursor is D-glucose , which is an epimer of D-mannose at the C-2 position. The conversion of D-glucose to D-mannose can be achieved through chemical epimerization, often catalyzed by molybdate (B1676688) ions under acidic conditions. nist.gov This process establishes an equilibrium between the two sugars, from which D-mannose can be separated.

Natural sources are also significant for obtaining the D-mannose backbone. Polysaccharides rich in mannose, known as mannans, can be hydrolyzed to yield D-mannose. Historically, shavings from the ivory nut have been a classic source, involving acid hydrolysis to break down the mannan (B1593421) content. google.com More contemporary methods utilize raw materials like konjac flour, which is subjected to acid hydrolysis followed by fermentation with yeast to isolate D-mannose. nih.gov For the synthesis of isotopically labeled versions like D-Mannose-3,4-13C2, a common strategy involves starting with a smaller, readily available labeled precursor and constructing the hexose (B10828440) skeleton, or by modifying a pre-existing, unlabeled mannose molecule using ¹³C-containing reagents.

Chemical Synthesis Methodologies for Site-Specific Carbon-13 Enrichment

The chemical synthesis of a multiply labeled carbohydrate such as this compound is a complex undertaking that demands precise control over reactivity and stereochemistry. While a specific, detailed synthesis for this compound is not widely published, its construction would rely on established principles of carbohydrate chemistry, similar to those used for other labeled mannose isotopomers. mdpi.com

Achieving site-specific isotopic labeling at the C-3 and C-4 positions requires a synthetic route where these positions can be uniquely addressed. A plausible strategy would involve starting with a simpler carbohydrate precursor and building the mannose structure in a way that introduces the ¹³C labels at the desired carbons.

For instance, a synthetic chemist might start with a protected derivative of D-lyxose, a five-carbon sugar. A Wittig-type reaction or a cyanohydrin reaction with a ¹³C-labeled one-carbon reagent could extend the carbon chain to form a six-carbon sugar. If the starting D-lyxose is appropriately labeled, this can place the ¹³C atoms at the correct positions in the final mannose product after subsequent chemical transformations.

Alternatively, a more common approach involves starting with an unlabeled, but suitably protected, D-mannose derivative. The hydroxyl groups at all positions except C-3 and C-4 would be masked with protecting groups. The exposed diol at C-3 and C-4 could then be oxidized to a diketone and subsequently reduced using a reagent that introduces the ¹³C labels. However, this approach presents significant challenges in stereochemical control. A more feasible method involves converting the 3,4-diol into a cyclic derivative, such as a cyclic carbonate or thiocarbonate, which can then be opened or removed in a manner that allows for the introduction of the labeled carbons.

The synthesis of other multiply labeled mannose compounds, such as D-[1,2-¹³C₂]mannose, often starts from a smaller labeled sugar and builds up, for example using a Kiliani-Fischer synthesis with [¹³C]cyanide. nih.gov A similar conceptual approach, perhaps involving the coupling of two labeled three-carbon fragments, could theoretically be designed for this compound.

Maintaining the correct stereochemistry of D-mannose throughout the synthesis is critical. D-mannose has a specific arrangement of its hydroxyl groups, and any synthetic step that affects a stereocenter must be carefully controlled.

One of the most important aspects is the control of the glycosidic linkage during glycosylation reactions. The use of a "participating" protecting group at the C-2 position, such as an acetyl or benzoyl group, is a classic strategy to ensure the formation of a 1,2-trans-glycosidic bond. mdpi.com This occurs via the formation of a stable cyclic acyl-oxonium ion intermediate, which blocks one face of the sugar ring, directing the incoming nucleophile (the acceptor alcohol) to the opposite face.

In reactions involving the modification of the sugar backbone itself, such as the introduction of the ¹³C labels, stereoselectivity is often dictated by the steric hindrance of the existing protecting groups and the reagents used. For example, in the reduction of a ketone, the choice of reducing agent can influence which face of the molecule is attacked, leading to the desired hydroxyl group stereochemistry. The synthesis of myriocin (B1677593) from D-mannose showcases how the inherent chirality of the starting material can be used to direct the stereochemistry of newly formed chiral centers. otsuka.co.jp

The selective manipulation of the multiple hydroxyl groups on the mannose ring is the cornerstone of its chemical synthesis. This is achieved through the use of protecting groups, which temporarily block certain hydroxyls from reacting while allowing chemical transformations at other positions. nist.govmdpi.com

Common protecting groups in carbohydrate chemistry include:

Benzyl (B1604629) ethers (-OBn): These are robust and stable to a wide range of reaction conditions but can be removed under mild conditions by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and H₂ gas).

Acyl esters (e.g., Acetyl, -OAc; Benzoyl, -OBz): These are typically installed using acid anhydrides or chlorides. Acetyl groups can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol), while benzoyl groups are slightly more stable. vulcanchem.com

Acetals (e.g., Benzylidene acetal): These are frequently used to protect diols. For instance, a 4,6-O-benzylidene acetal (B89532) can be used to protect the C-4 and C-6 hydroxyls simultaneously, leaving C-2 and C-3 available for further reaction. mdpi.com They are typically removed under acidic conditions.

A successful synthesis of this compound would require an "orthogonal" protecting group strategy, where different types of protecting groups are used that can be removed selectively without affecting the others. For example, one could use benzyl ethers to protect C-2 and C-6, and an acetal to protect the anomeric position, leaving C-3 and C-4 available for the labeling reactions. After the ¹³C atoms are incorporated, a global deprotection step, often involving sequential reactions, would be performed to yield the final, unprotected this compound.

Table 1: Common Protecting Groups in Mannose Synthesis

Protecting GroupAbbreviationInstallation ReagentsRemoval Conditions
BenzylBnBenzyl bromide (BnBr), NaHH₂, Pd/C
AcetylAcAcetic anhydride (B1165640) (Ac₂O), pyridineNaOMe, MeOH or NH₃, MeOH
BenzoylBzBenzoyl chloride (BzCl), pyridineNaOMe, MeOH (slower than Ac)
Benzylidene acetalBenzaldehyde dimethyl acetal, CSAMild acid (e.g., aq. AcOH)
tert-ButyldimethylsilylTBDMSTBDMSCl, imidazoleTBAF

Reaction Pathways and Stereochemical Control in Labeled D-Mannose Production

Biosynthetic Approaches for Isotopic Enrichment of D-Mannose

An alternative to chemical synthesis is the use of biological systems to produce isotopically labeled sugars. This approach, known as metabolic labeling, involves providing a labeled precursor to a microorganism or cell culture, which then incorporates the label into its biomolecules through its natural metabolic pathways. researchgate.netresearchgate.net

To produce this compound biosynthetically, one could culture a specific strain of microorganism, such as the yeast Saccharomyces cerevisiae, in a medium containing a specifically labeled form of glucose as the sole carbon source. researchgate.net Since mannose is synthesized from glucose in vivo, the labeling pattern of the starting glucose will determine the labeling pattern of the resulting mannose. For example, providing the cells with D-[3,4-¹³C₂]glucose would lead to the production of this compound.

Often, genetically engineered strains are used to enhance the yield of a specific sugar. For instance, yeast strains with knock-outs of genes involved in the further processing of mannose (e.g., MNN1, OCH1) have been used to cause the accumulation of high-mannose oligosaccharides, which can then be harvested and hydrolyzed to yield labeled D-mannose. researchgate.net This biosynthetic approach can be highly efficient for producing uniformly labeled sugars (e.g., D-Mannose-¹³C₆ from D-Glucose-¹³C₆) and can also be adapted for site-specific labeling if the appropriately labeled precursor is available.

Purification and Isotopic Enrichment Verification Techniques for this compound

Following either chemical synthesis or biosynthetic production, the target compound this compound must be purified from the reaction mixture or cellular extract and its identity and isotopic enrichment must be rigorously verified.

Purification of carbohydrates often involves chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a standard method used to separate the protected intermediates during a chemical synthesis, typically using solvent mixtures like hexanes and ethyl acetate. mdpi.com After the final deprotection step, or for purification from a biological extract, methods suitable for polar, water-soluble compounds are required. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, often using specialized carbohydrate columns or reversed-phase columns with appropriate mobile phases to achieve high purity. oup.comrsc.org Size-exclusion chromatography, for instance using Bio-Gel P2 resins, can also be effective for separating the final product from salts and smaller impurities. mdpi.com

Verification of the final product's structure and isotopic labeling is paramount. The two primary analytical techniques for this are:

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The incorporation of two ¹³C atoms increases the mass of the D-mannose molecule by two atomic mass units compared to its unlabeled counterpart. High-resolution mass spectrometry can confirm the elemental formula and the isotopic distribution with high accuracy. vulcanchem.comgoogle.com

Table 2: Analytical Techniques for Verification of this compound

TechniqueInformation ProvidedKey Features for this compound
Mass Spectrometry (MS)Molecular weight, Isotopic distributionDetection of a mass shift of +2 Da compared to unlabeled mannose. vulcanchem.com
¹³C NMR SpectroscopyLocation of ¹³C labels, Structural integrityStrong signals for C-3 and C-4; presence of ¹J_C3,C4 coupling constant.
¹H NMR SpectroscopyProton environment, StereochemistryCharacteristic chemical shifts and coupling constants for the mannose structure.
2D NMR (e.g., HSQC, HMBC)Connectivity of atoms, Full structural assignmentCorrelation between protons and carbons confirms assignments and verifies the pyranose ring structure.

Advanced Analytical Methodologies for D Mannose 3,4 13c2 Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of isotopically labeled compounds like D-Mannose-3,4-13C2. It provides invaluable information on the specific positions of the 13C labels, the structural integrity of the molecule, and its conformational dynamics.

13C-NMR Spectroscopic Analysis of Labeled D-Mannose

13C-NMR spectroscopy is instrumental in verifying the specific labeling pattern of this compound. The presence of 13C atoms at the C-3 and C-4 positions results in a unique NMR signature. The chemical shifts of these carbon atoms will be readily observable, and the coupling between these adjacent 13C nuclei (J-coupling) provides definitive evidence of their connectivity.

In a typical 1D 13C-NMR spectrum, the signals for C-3 and C-4 of this compound would appear as doublets due to one-bond 13C-13C coupling, a feature absent in the spectrum of unlabeled D-mannose. The chemical shifts for the carbons in the pyranose form of D-mannose are well-established and serve as a reference for assigning the signals in the labeled compound. For instance, the chemical shifts for D-mannono-1,4-lactone, a related derivative, show a clear distinction between the free acid and lactone forms, with the C-6 chemical shift at 63.51 ppm in the free acid and 63.02 ppm in the lactone. mdpi.com Such precise measurements are crucial for confirming the identity and purity of the labeled mannose.

Carbon Position Expected 13C Chemical Shift (ppm) Range *Expected Multiplicity in this compound
C193-104Singlet
C268-75Singlet
C370-78Doublet
C466-72Doublet
C572-78Singlet
C661-64Singlet
Note: Chemical shifts can vary based on solvent, temperature, and pH.

Multi-dimensional NMR Techniques for Carbon Connectivity Mapping in Complex Carbohydrates

To unravel the complex network of carbon atoms in carbohydrates and their metabolites, multi-dimensional NMR techniques are indispensable. Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, providing a detailed map of the molecular structure.

For this compound, a 2D J-resolved HMBC experiment can be particularly informative, revealing long-range couplings between protons and the labeled carbons. rsc.org This allows for unambiguous assignment of the 13C signals and confirmation of the labeling positions within the carbohydrate backbone. Furthermore, techniques like two-dimensional dipolar-assisted rotational resonance (2D-DARR) can be employed in solid-state NMR to investigate the binding geometry of labeled mannose in complexes. jst.go.jp These advanced NMR methods are critical for tracing the metabolic fate of the 13C atoms from this compound as it is incorporated into more complex biological molecules. olemiss.edu

Mass Spectrometry (MS) for Isotope Tracing and Metabolite Quantification

Mass spectrometry (MS) is a highly sensitive technique that plays a pivotal role in metabolic studies utilizing stable isotope tracers. It allows for the precise measurement of mass-to-charge ratios, enabling the differentiation and quantification of isotopically labeled molecules and their metabolic products.

High-Resolution Mass Spectrometry for Labeled Mannose Metabolites

High-resolution mass spectrometry (HRMS) is essential for accurately identifying and quantifying this compound and its downstream metabolites in complex biological samples. The incorporation of two 13C atoms results in a predictable mass shift of approximately +2.0067 Da compared to the unlabeled molecule, providing a distinct isotopic signature. vulcanchem.com This mass difference allows for the selective detection of the labeled compound.

When this compound enters metabolic pathways, the 13C labels are incorporated into various intermediates and end products. For example, in glycolysis, the six-carbon mannose backbone is cleaved, and the resulting three-carbon molecules will carry the 13C labels. HRMS can track the distribution of these labels in metabolites such as pyruvate (B1213749) and lactate. nih.gov This approach, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), enables the detailed mapping of metabolic fluxes. nih.govuu.nleurisotop.com

Metabolite Unlabeled Monoisotopic Mass (Da) Labeled Monoisotopic Mass (Da) (from this compound) Mass Shift (Da)
D-Mannose180.0634182.0701+2.0067
Mannose-6-phosphate (B13060355)259.0297261.0364+2.0067
Fructose-6-phosphate (B1210287)259.0297261.0364+2.0067
Pyruvate (from C1-C3)88.016089.0194+1.0034
Pyruvate (from C4-C6)88.016089.0194+1.0034

Isotope Ratio Mass Spectrometry for Fractional Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to determine the precise ratio of stable isotopes in a sample. In the context of this compound studies, IRMS can be used to measure the fractional abundance of 13C in specific metabolites or in expired CO2. This information is crucial for calculating metabolic turnover rates and understanding whole-body substrate utilization.

Chromatographic Separations Prior to Spectroscopic Analysis

To accurately analyze this compound and its metabolites using NMR or MS, it is often necessary to first separate them from the complex mixture of molecules present in biological samples. Chromatographic techniques are essential for this purpose, providing the necessary resolution to isolate the compounds of interest.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of carbohydrates. frontiersin.org Various column chemistries, such as hydrophilic interaction liquid chromatography (HILIC) and reversed-phase C18, can be employed depending on the specific metabolites being targeted. frontiersin.orgd-nb.info For instance, a Sequant pZIC-HILIC column has been successfully used for the separation of sugar phosphates and other polar metabolites. d-nb.info The separated fractions can then be collected for offline NMR analysis or directly introduced into a mass spectrometer for online LC-MS analysis. Effective chromatographic separation is critical for reducing sample complexity, minimizing ion suppression in MS, and avoiding signal overlap in NMR, thereby ensuring the generation of high-quality, reliable data. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Strategies for Carbohydrates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of ¹³C-labeled sugars. nih.gov However, due to the low volatility of carbohydrates, derivatization is a mandatory step to convert them into thermally stable and volatile compounds suitable for GC analysis. nih.govnist.gov The choice of derivatization strategy is critical as it influences chromatographic resolution, mass spectral fragmentation patterns, and the ability to retain positional isotopic information. capes.gov.br

Several derivatization procedures are employed for the analysis of carbohydrates like this compound. Silylation is a common method, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov Another approach involves the formation of aldononitrile acetates. capes.gov.br For certain applications, derivatization with butylboronic acid to form cyclic butylboronate acetates has been utilized, which was part of a reference measurement procedure for glucose analysis. nist.gov

The selection of a derivatization method directly impacts the fragmentation observed in the mass spectrometer. Electron impact (EI) ionization of different derivatives generates distinct fragment ions. For instance, a study evaluated peracetylation, deuterioalditol acetates, and aldononitrile acetates to compare the positional isotopic information obtained. capes.gov.br A key goal is to generate fragments that allow for the clear determination of ¹³C distribution within the molecule. capes.gov.brnih.gov For example, a novel derivatization method using dialkyldithioacetal acetates was developed specifically because it generates well-resolved base peaks from C1-C2 bond cleavage, which is highly advantageous for measuring isotopic enrichment at the anomeric carbon. nih.gov

The table below summarizes common derivatization strategies applicable to the GC-MS analysis of ¹³C-labeled carbohydrates.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Labeled Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable and sensitive tool for tracing stable isotope labels through metabolic pathways. nih.gov It is particularly valuable for analyzing polar metabolites like phosphorylated sugars, which can be challenging to derivatize for GC-MS. springernature.com LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), allows for the robust quantification of both the concentration of metabolites and their mass isotopologue distributions (MID). nih.gov

The application of LC-MS to study ¹³C-labeled metabolites involves several key steps. First, metabolites are extracted from biological samples such as cells or tissues. springernature.comdiva-portal.org Chromatographic separation is then performed, often using methods like hydrophilic interaction liquid chromatography (HILIC) for polar compounds. nih.gov Finally, the mass spectrometer detects and quantifies the different isotopologues (molecules that differ only in their isotopic composition). nih.gov

One advanced technique is chemical isotope labeling LC-MS, where metabolites are derivatized with an isotopic tag, such as ¹³C-dansyl chloride. This method allows for differential labeling of a sample and a standard, enabling precise relative quantification. acs.org For direct analysis of ¹³C tracer experiments, ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) systems are used to simultaneously measure metabolite concentrations and their labeling patterns with high accuracy and linearity. nih.gov For instance, a UHPLC-HRMS method for sugar metabolites demonstrated excellent linearity (R² > 0.99) and low detection limits. nih.gov

Research using LC-MS has successfully traced ¹³C-labeled glucose and glutamine through central carbon metabolism in various cell lines and even in intact human liver tissue cultured ex vivo. springernature.comdiva-portal.org These studies provide quantitative data on metabolic fluxes by measuring the rate of ¹³C incorporation into downstream metabolites like lactate, citrate, and amino acids. nih.govdiva-portal.org

Computational Tools and Software Platforms for Isotopic Data Processing and Flux Analysis

The data generated from GC-MS and LC-MS analysis of isotopically labeled compounds is complex, requiring specialized computational tools for processing and interpretation. shimadzu.comnih.govacs.org These software platforms are essential for correcting raw mass spectrometry data, determining mass isotopologue distributions, and ultimately, calculating metabolic fluxes. github.iooup.com

A typical workflow involves several computational steps. Initially, raw data is processed to correct for the natural abundance of stable isotopes. nih.govgithub.io Software tools like IsoCor or the algorithms within platforms like WUFlux can perform this correction, ensuring that the measured labeling pattern is attributable only to the isotopic tracer. github.iooup.com Following correction, the software uses the isotopic labeling data, along with a defined metabolic network model and measured uptake/secretion rates, to estimate the intracellular metabolic flux distribution. shimadzu.com13cflux.net

Numerous software packages have been developed for ¹³C-metabolic flux analysis, each with specific features and underlying algorithms. mit.eduucdavis.edu Some are open-source and highly flexible, while others are commercial packages. github.io13cflux.net

The table below highlights several prominent software platforms used for isotopic data analysis and metabolic flux modeling.

Applications of D Mannose 3,4 13c2 in Metabolic Pathway Elucidation

Tracing Carbon Flux in Glycolytic and Gluconeogenic Pathways

D-Mannose can be catabolized through glycolysis after its conversion to fructose-6-phosphate (B1210287). d-nb.infonih.govwikipedia.org By introducing D-Mannose-3,4-13C2 into a biological system, researchers can follow the labeled carbons as they move through the glycolytic and gluconeogenic pathways. Once inside the cell, mannose is phosphorylated to mannose-6-phosphate (B13060355), which is then isomerized to fructose-6-phosphate, a key intermediate in glycolysis. nih.govresearchgate.net

Studies using various 13C-labeled mannose derivatives have been instrumental in investigating mannose metabolism and its intersection with glycolysis. vulcanchem.com The specific labeling in this compound allows for precise tracking of the C-3 and C-4 carbons through these metabolic transformations. vulcanchem.com For instance, in studies of H1N1-infected A549 cells, the use of 13C-labeled glucose and mannose helped to differentiate the metabolic contributions of each sugar, revealing that mannose treatment led to lower levels of glycolytic intermediates derived from glucose. nih.gov This demonstrates the utility of such tracers in understanding how different sugars influence central carbon metabolism.

Investigation of Pentose (B10789219) Phosphate (B84403) Pathway Activity via Labeled D-Mannose

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis and is crucial for producing NADPH and the precursors for nucleotide synthesis. mdpi.comnih.gov While direct studies specifically using this compound to investigate the PPP are not extensively detailed in the provided results, the principle of using labeled sugars to trace this pathway is well-established. For example, tracers like [2,3-13C2]glucose are used to assess PPP activity by analyzing the resulting isotopomers of lactate. nih.gov

Given that mannose metabolism converges with glycolysis at the level of fructose-6-phosphate, it is plausible that the 13C labels from this compound could be traced into the PPP. nih.govmdpi.com The entry of labeled fructose-6-phosphate into the non-oxidative branch of the PPP would lead to the formation of labeled intermediates, providing insights into the pathway's activity. Research has shown that mannose can impair the PPP in cancer cells, highlighting the interconnectedness of these metabolic routes. mdpi.com

Elucidation of Tricarboxylic Acid (TCA) Cycle Intermediates and Fluxes

The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate energy. The carbon backbones from this compound, after passing through glycolysis to form pyruvate (B1213749) and subsequently acetyl-CoA, can enter the TCA cycle. Tracking the distribution of the 13C label among TCA cycle intermediates like citrate, α-ketoglutarate, succinate (B1194679), fumarate, and malate (B86768) can reveal the rate of cycle activity and the relative contributions of different carbon sources. nih.govelifesciences.org

A study on H1N1-infected cells showed that mannose treatment increased the ratio of glucose-derived TCA cycle intermediates, indicating a reprogramming of the cycle. nih.gov While this study used labeled glucose, a similar approach with this compound would directly trace the contribution of mannose to the TCA cycle. Such experiments are crucial for understanding the metabolic flexibility of cells and how they adapt to different nutrient environments. biorxiv.org

Analysis of Glycosylation Pathways and Glycan Biosynthesis using Stable Isotope Tracers

Mannose is a critical component of N-linked glycans, which are essential for the proper folding and function of many proteins. vulcanchem.comwikipedia.org this compound is an invaluable tool for studying the intricate pathways of glycosylation. By supplying cells with this labeled sugar, researchers can trace its incorporation into various glycoconjugates. nih.gov

The metabolism of mannose for glycosylation involves its conversion to mannose-6-phosphate, then to mannose-1-phosphate, and finally to GDP-mannose, the donor substrate for mannosyltransferases. techscience.comfrontiersin.org Following the 13C label from this compound allows for the quantification of mannose flux into N-glycans and helps to distinguish its contribution from that of endogenous mannose synthesized from glucose. nih.govnih.gov This approach has been used to determine that under physiological conditions, a significant portion of mannose for N-glycans can be derived directly from exogenous mannose. nih.gov

Table 1: Research Findings on Labeled Mannose in Glycosylation

Research FocusKey FindingLabeled Compound UsedReference
Quantifying mannose contribution to N-glycansExogenous mannose can be a major source for N-glycan synthesis, with its contribution depending on its concentration and the activity of the enzyme phosphomannose isomerase (MPI).[1,2-13C]glucose and [4-13C]mannose nih.gov
Studying PMI-controlled mannose metabolism13C-labeled mannose helps distinguish between mannose-derived and glucose-derived metabolic intermediates to understand effects on glycosylation patterns.13C-labeled mannose vulcanchem.com
Production of labeled oligosaccharidesIsotopically labeled mannose is used to produce labeled high-mannose oligosaccharides for NMR studies of their structure and dynamics.13C-labeled mannose vulcanchem.com

Studies on Mannose Catabolism and Epimerization Processes in Biological Systems

The catabolism of D-mannose primarily proceeds via its phosphorylation and subsequent isomerization to a glycolytic intermediate. d-nb.info The use of this compound can provide detailed information on the kinetics and regulation of these initial steps. Furthermore, mannose is a C-2 epimer of glucose, and the interconversion between these two sugars is a key metabolic process. mpbio.comresearchgate.net While D-mannose is primarily converted to fructose-6-phosphate, studying the potential for labeled carbons from this compound to appear in glucose-derived pools could offer insights into epimerization reactions.

In some microorganisms, mannose can be catabolized through alternative pathways. For example, in Thermoplasma acidophilum, D-mannose can be oxidized to D-mannonate, which is then further metabolized. mdpi.com The use of D-[1,6-13C2]mannose in this research allowed for the clear identification of the reaction products using NMR spectroscopy. mdpi.com A similar application of this compound could elucidate novel catabolic routes in other organisms.

Interrogating Carbon Co-utilization Dynamics in Cellular and Microbial Systems

In natural environments, cells often encounter multiple carbon sources simultaneously. Understanding how they prioritize and co-utilize these substrates is a key area of metabolic research. researchgate.net Stable isotope tracers like this compound are essential for dissecting these complex dynamics.

D-mannose and glucose often compete for the same transporters and the initial phosphorylation step by hexokinase. nih.govtechscience.com This competition forms the basis of their metabolic interaction. By using this compound in conjunction with unlabeled or differently labeled glucose, researchers can precisely quantify the relative fluxes of each sugar into various metabolic pathways.

For example, studies have shown that mannose can inhibit the uptake and metabolism of glucose, thereby affecting glycolysis and other downstream pathways. nih.govd-nb.info In a study analyzing the metabolism of enteroinvasive E. coli within host cells, [U-13C6]glucose was used to determine that the bacteria utilized glucose as a major carbon source. plos.org A similar experimental setup with the inclusion of labeled mannose could reveal the dynamics of co-metabolism in such infection models. The ability to trace the distinct fates of mannose and glucose carbons is critical for building accurate metabolic models of cellular and microbial systems.

Fructose-Mannose Metabolic Interplay Investigations

D-mannose and fructose (B13574) metabolism are intricately linked. After being transported into the cell, D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate. Subsequently, the enzyme phosphomannose isomerase (PMI) converts mannose-6-phosphate into fructose-6-phosphate, a key intermediate in the glycolytic pathway. researchgate.net This conversion represents a critical node where mannose metabolism directly merges with the central glucose and fructose metabolic routes.

The use of stable isotope tracers like this compound is essential for dissecting the contributions of different sugars to shared metabolic pools. By introducing this compound, researchers can follow the labeled C-3 and C-4 carbons as they are incorporated into fructose-6-phosphate and subsequently into downstream metabolites of glycolysis and the pentose phosphate pathway (PPP).

Research in various organisms has utilized labeled mannose to clarify these interactions. For instance, studies on the bacterium Pseudomonas protegens Pf-5, when fed a mixture of [U-13C6]-glucose and unlabeled mannose, revealed specific patterns of mannose carbon incorporation. The analysis showed that mannose-derived carbons were incorporated into fructose-bisphosphate (FBP) and then cycled upwards to fructose-6-phosphate (F6P) and glucose-6-phosphate (G6P) before entering the Entner-Doudoroff pathway. biorxiv.org This demonstrates a preference for mannose-derived carbons to be catabolized via fructose. biorxiv.org The specific labeling in this compound would provide even finer detail on the fate of these specific carbon atoms during such metabolic cycling.

Table 1: Isotopic Labeling of Glycolytic Intermediates from Labeled Glucose in the Presence of Unlabeled Mannose in P. protegens Pf-5 biorxiv.org
MetaboliteObserved Non-labeled Fraction (%)Inference on Mannose Contribution
Glucose-6-Phosphate (G6P)26%Indicates significant incorporation of unlabeled mannose carbons into the G6P pool.
Fructose-6-Phosphate (F6P)28%Slightly higher non-labeled fraction suggests F6P is a primary entry point for mannose carbons.
Fructose-1,6-bisphosphate (FBP)Higher than F6PA higher non-labeled fraction in FBP implies mannose carbons are preferentially incorporated into FBP via fructose.
Dihydroxyacetone phosphate (DHAP)18%Lower non-labeled fraction compared to G6P/F6P suggests mannose carbons are cycled upwards before generating triose phosphates.

Utilization in In Vitro Cell Culture Models for Metabolic Profiling and Flux Assessment

In vitro cell culture systems are fundamental tools for detailed metabolic investigation, and stable isotope tracers like this compound are critical for accurate metabolic profiling and flux assessment. chemie-brunschwig.chotsuka.co.jp By replacing standard mannose or glucose with a 13C-labeled version in the culture medium, scientists can trace the metabolic fate of the sugar with high precision. elifesciences.org This approach has been applied to various cell types, including immune cells, cancer cells, and epithelial cells, to understand how mannose influences cellular bioenergetics and biosynthetic pathways. researchgate.netd-nb.infotechscience.com

A notable study by Torretta et al. (2020) used uniformly labeled U-13C6-mannose to investigate its metabolic impact on bone marrow-derived macrophages (BMDMs). d-nb.info The researchers were able to distinguish metabolites derived from mannose from those derived from glucose in the culture medium. d-nb.info Their findings revealed that mannose is less efficiently metabolized through glycolysis compared to glucose in these cells. d-nb.info Supplementation with mannose was found to decrease the utilization of glucose in both glycolysis and the TCA cycle. d-nb.info This was evidenced by a reduction in the 13C labeling of several TCA cycle intermediates when cells were cultured with U-13C6-glucose and unlabeled mannose. d-nb.info Using a specifically labeled tracer like this compound would allow for an even more granular analysis of how specific carbons from the mannose backbone are processed and where they are redirected when glucose metabolism is impaired.

Table 2: Effect of Mannose on Glucose Metabolism in LPS-Stimulated Macrophages (BMDMs) Using U-13C6-Glucose Tracer d-nb.info
Metabolic Parameter / MetaboliteConditionObservationConclusion
Intracellular 13C6-Glucose+ MannoseIncreased AbundanceMannose hampers glucose phosphorylation rather than uptake.
Intracellular 13C6-Glucose-6-Phosphate+ MannoseDecreased Abundance
Downstream Glycolytic Intermediates+ MannoseSignificantly Decreased AbundanceMannose supplementation reduces overall glycolytic flux from glucose.
13C Labeling in TCA Cycle Metabolites+ MannoseConsiderably SuppressedMannose treatment reduces the entry of glucose-derived carbons into the TCA cycle.

Application in Animal Models for Systems Metabolism Research

To understand the physiological relevance of metabolic pathways, findings from in vitro models must be validated in whole organisms. Animal models, particularly mice, are frequently used for this purpose. chemie-brunschwig.ch Isotope tracing with compounds like this compound in live animals allows for the study of systemic metabolism, including nutrient absorption, organ-specific uptake and utilization, and clearance kinetics. nih.gov

The use of a stable isotope tracer such as this compound in similar animal studies would offer the advantage of avoiding radioactivity while enabling the detailed tracking of carbon transitions through various metabolic networks in different tissues. This is crucial for understanding how dietary mannose contributes to the body's mannose pool and how its metabolism is regulated at a systemic level. nih.gov

Table 3: Systemic Fate of Labeled Mannose in a Mouse Model nih.gov
ParameterFindingSignificance
Clearance Half-life (t1/2)28 minutesIndicates rapid equilibration and clearance from the vascular pool.
Primary Metabolic Fate95% catabolized via glycolysis in <2 hoursThe vast majority of circulating mannose is used for energy production rather than biosynthesis.
Primary Organs of UptakeLiver and Intestine (75% of total)Highlights the central role of these organs in processing dietary and systemic mannose.
Long-term Supplementation EffectIncreased blood mannose up to 9-fold with no adverse effects on metabolism.Suggests the organism can safely tolerate and adapt to significantly increased mannose intake.

Mechanistic Research on D Mannose Mediated Biochemical Interactions Non Clinical Contexts

Molecular Interactions with Adhesins and Lectins in Bacterial Systems

D-mannose plays a significant role in mediating interactions between bacteria and host cells by interfering with the function of bacterial adhesins and lectins. This section elucidates the specific molecular mechanisms underlying these interactions.

Elucidation of D-Mannose Binding to Type 1 Fimbriae FimH Adhesins

The FimH adhesin, located at the tip of type 1 fimbriae of uropathogenic Escherichia coli (UPEC), is a critical virulence factor in urinary tract infections (UTIs). frontiersin.org It facilitates bacterial adhesion to the urothelium by binding to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells. frontiersin.orgethz.ch D-mannose, a structural isomer of glucose, can competitively inhibit this binding. spandidos-publications.com

The binding of D-mannose to FimH is a well-characterized interaction. The FimH protein consists of two domains: a mannose-binding lectin domain and a pilin (B1175004) domain that anchors the adhesin to the fimbrial shaft. ethz.chasm.org The lectin domain contains a mannose-binding pocket where D-mannose can establish multiple hydrogen bonds with amino acid residues, including Phe1, Asp47, Asp54, Gln133, Asn135, and Asp140. frontiersin.org This interaction is reversible and primarily involves hydrophobic and hydrophilic forces, without altering the protein's conformation. frontiersin.org

The FimH adhesin exhibits a "catch-bond" mechanism, where its binding affinity for mannose increases under shear force. asm.orgnih.gov This is due to a conformational change in FimH from a low-affinity state to a high-affinity state upon the application of mechanical force. asm.orgmdpi.com D-mannose can bind to FimH in both its low and high-affinity conformations, effectively blocking its ability to attach to host cell receptors. asm.org

Impact on Bacterial Adhesion in In Vitro Models

Numerous in vitro studies have demonstrated the ability of D-mannose to inhibit the adhesion of bacteria, particularly UPEC, to urothelial cells. This anti-adhesive effect is concentration-dependent. unimi.ittandfonline.com For instance, at a concentration of approximately 4 mg/mL, D-mannose can almost completely prevent the attachment of type 1 fimbriae to urothelial cells. einj.org

The mechanism of inhibition is based on competitive binding. Free D-mannose in the environment saturates the FimH adhesins on the bacterial surface, preventing them from binding to the mannose-containing receptors on the host cells. nih.gov This leads to a reduction in bacterial attachment and facilitates their removal. spandidos-publications.comeuropeanreview.org Studies have shown that D-mannose does not possess bactericidal or bacteriostatic properties, meaning it does not kill or inhibit the growth of bacteria. spandidos-publications.com Its action is purely mechanical, interfering with the initial step of infection. spandidos-publications.com

The table below summarizes findings from in vitro studies on the anti-adhesive effects of D-mannose.

Bacterial StrainCell LineD-Mannose ConcentrationObserved EffectReference
E. coli EC14TCC-5637 urothelial cells0.51 mg/mL (IC50)Inhibition of adhesion unimi.it
E. coli (UPEC)Human uroepithelial cells2.5% (wt/vol)Marked inhibition of adherence sante.fr
E. coliUrothelial cells4 mg/mLAlmost complete prevention of attachment einj.org
E. coliHuman epithelial cellsNot specifiedDoes not significantly affect bacterial adhesive capabilities when pre-incubated with the cells frontiersin.org

Role in Bacterial Biofilm Formation Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms play a crucial role in the persistence of infections, as they provide protection against host immune responses and antimicrobial agents. Some studies have investigated the effect of D-mannose on biofilm formation.

Research indicates that D-mannose can interfere with biofilm formation, although the concentrations required for this effect may be higher than those needed to inhibit initial adhesion. unimi.it One study found that D-mannose at a concentration of 50 mg/mL could reduce biofilm formation by an E. coli strain. unimi.it However, even at concentrations achievable in urine, an initial inhibition of biofilm formation was observed. unimi.it The mechanism by which D-mannose affects biofilm formation is likely related to its ability to block the initial attachment of bacteria to surfaces, a critical first step in biofilm development. researchgate.net

It is important to note that D-mannose does not appear to have a direct effect on the viability of bacteria within the biofilm. unimi.it A study using a poly-D-mannose polymer showed inhibitory effects on the biofilm formation of several pathogenic bacteria, including Salmonella Typhimurium and E. coli O157:H7, in a dose-dependent manner. mdpi.com

Immunomodulatory Effects and Pathway Investigations in Cellular Models

Beyond its role in bacterial adhesion, D-mannose has been shown to exert immunomodulatory effects in various cellular models. These effects involve influencing the differentiation of immune cells and modulating the production of inflammatory mediators. The use of isotopically labeled D-Mannose-3,4-13C2 can be particularly valuable in these studies to trace the metabolic fate of mannose and its impact on cellular pathways. vulcanchem.com

D-Mannose Influence on Regulatory T Cell Differentiation

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune tolerance and preventing autoimmune diseases. Research has shown that D-mannose can promote the differentiation of Tregs. researchgate.netnih.gov

In vitro studies using both human and mouse cells have demonstrated that D-mannose stimulates the differentiation of naive CD4+ T cells into Foxp3+ Tregs. researchgate.netnih.gov This effect is mediated through the activation of Transforming Growth Factor-beta (TGF-β), a key cytokine involved in Treg differentiation. researchgate.nettechscience.com The activation of TGF-β by D-mannose is dependent on the upregulation of integrin αvβ8 and the generation of reactive oxygen species (ROS) resulting from increased fatty acid oxidation. researchgate.netnih.gov

The ability of D-mannose to expand the Treg population has been observed in various contexts, including in models of autoimmune diseases like lupus and type 1 diabetes. springermedizin.denih.gov

Modulation of Inflammatory Cytokine Production in Macrophages

Macrophages are key players in the innate immune system and their response to pathogens involves the production of various inflammatory cytokines. D-mannose has been found to modulate the inflammatory response of macrophages.

Studies have shown that D-mannose can suppress the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. techscience.comnih.gov This suppression is achieved by D-mannose interfering with glucose metabolism within the macrophages. techscience.comnih.gov Specifically, D-mannose leads to an increase in intracellular mannose-6-phosphate (B13060355) levels, which in turn impairs glycolysis and reduces the production of succinate (B1194679). techscience.comnih.gov The decrease in succinate levels leads to the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) activation, a key transcription factor for Il1b gene expression. techscience.comnih.gov

Furthermore, D-mannose has been shown to act as an inhibitor of V-ATPase, a proton pump that is crucial for phagosome acidification and pathogen clearance in macrophages. researchgate.netnih.gov By inhibiting V-ATPase activity, D-mannose can attenuate the production of inflammatory cytokines. researchgate.net However, this inhibition of V-ATPase may also impair the phagocytic and bactericidal functions of macrophages. researchgate.netnih.gov

The table below summarizes the immunomodulatory effects of D-mannose in cellular models.

Cell TypeStimulusD-Mannose EffectMechanismReference
Naive CD4+ T cells (human and mouse)---Promotes differentiation into Foxp3+ TregsTGF-β activation via upregulation of integrin αvβ8 and ROS production researchgate.netnih.gov
MacrophagesLPSSuppresses IL-1β productionImpairs glucose metabolism, reduces succinate, and suppresses HIF-1α activation techscience.comnih.gov
MacrophagesLPSAttenuates inflammatory cytokine productionV-ATPase inhibition researchgate.netnih.gov
Bone marrow-derived dendritic cells (BMDCs)---Inhibited maturation and subsequent T cell activationNot fully elucidated, but associated with expansion of Tregs springermedizin.denih.gov

Glycobiology Research: D-Mannose as a Ligand in Cell Recognition and Signaling

In the field of glycobiology, D-mannose is a critical component of glycans—complex carbohydrate structures on the surface of cells and proteins. These mannosylated glycans function as ligands, recognized by a class of proteins known as lectins, thereby mediating cell recognition and signaling. D-mannose itself, or more commonly terminal mannose residues on glycoproteins and glycolipids, are bound by various C-type lectins, which are calcium-dependent carbohydrate-recognition proteins. biorxiv.org

Key D-mannose binding lectins include:

The Macrophage Mannose Receptor (MR, CD206) : This receptor is expressed on the surface of macrophages, dendritic cells, and liver sinusoidal endothelial cells. nih.gov It contains multiple C-type lectin domains (CTLDs) that recognize terminal mannose, fucose, and N-acetylglucosamine residues on a wide range of endogenous and pathogenic molecules. nih.govoup.com The mannose receptor plays a significant role in innate immunity by binding and internalizing pathogens, and it is also involved in homeostatic functions like clearing lysosomal hydrolases from circulation. nih.govoup.com

Surfactant Protein D (SP-D) : Found in the lungs, SP-D is crucial for pulmonary host defense. researchgate.net It recognizes mannose-rich glycans on the surface of viruses, bacteria, and fungi. researchgate.net Research has shown that SP-D has a preference for specific mannose linkages, such as α1-2-linked dimannose, and that specific amino acid residues near the binding site can significantly enhance its affinity for multivalent mannosylated ligands, like those on viral glycoproteins. researchgate.net

Dectin-2 : This C-type lectin is expressed by myeloid cells, including macrophages and dendritic cells, and shows a high specificity for high-mannose structures, such as those found on fungi. oup.com The interaction between Dectin-2 and mannosylated ligands is a key aspect of antifungal immunity. oup.com

DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) : This lectin, found on dendritic cells, is well-known for its ability to bind high-mannose oligosaccharides on various pathogens, including viruses like HIV.

The interaction between D-mannose-containing glycans and these lectins is fundamental to self/non-self discrimination by the immune system. biorxiv.org The specific arrangement of hydroxyl groups in D-mannose allows for precise recognition within the lectin's binding pocket, often involving coordination with a calcium ion. biorxiv.org This binding can trigger a variety of cellular responses, including phagocytosis, cytokine production, and antigen processing and presentation, although the efficiency of the latter can vary depending on the receptor's intracellular trafficking pathway. oup.com

Table 1: Examples of D-Mannose Recognizing Lectins and Their Properties

LectinPrimary Cell TypesRecognized LigandsKey Biological FunctionReference
Macrophage Mannose Receptor (MR/CD206)Macrophages, Dendritic Cells, Liver Endothelial CellsTerminal Mannose, Fucose, N-acetylglucosaminePathogen recognition, Homeostasis, Innate immunity nih.gov
Surfactant Protein D (SP-D)Pulmonary epithelial cellsMannose-rich microbial glycans, High-mannose viral glycansAntiviral and antimicrobial host defense researchgate.net
Dectin-2Myeloid cells (Macrophages, Dendritic Cells)High-mannose structures (e.g., Man9GlcNAc2)Antifungal immunity oup.com
DC-SIGN (CD209)Dendritic CellsHigh-mannose oligosaccharides on pathogensPathogen binding, Immune modulation biorxiv.org

Investigations into D-Mannose Impact on Cellular Energetics and Nucleotide Metabolism

Beyond its role in cell-surface recognition, D-mannose can profoundly influence intracellular metabolic pathways, particularly cellular energetics and the synthesis of nucleotides. When transported into cells, D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate (M6P). researchgate.net The fate of M6P is a critical metabolic branch point: it can be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate (B1210287) to enter glycolysis, or it can be converted by phosphomannomutase (PMM) to mannose-1-phosphate for use in glycosylation pathways. nih.gov The balance between these pathways is crucial, and an imbalance can lead to significant metabolic disruption. nih.gov

In certain cell lines, particularly those with low intrinsic levels of the enzyme phosphomannose isomerase (MPI), exposure to a large influx of D-mannose can induce a state of severe metabolic stress. elifesciences.orgnih.gov This phenomenon, sometimes called "honeybee syndrome" due to a similar effect observed in bees which naturally lack sufficient MPI, results from the cell's inability to efficiently channel excess M6P into the glycolytic pathway. nih.govelifesciences.orgnih.gov The resulting accumulation of M6P acts as a competitive inhibitor of other metabolic enzymes, including glucose phosphate (B84403) isomerase (GPI), which converts glucose-6-phosphate to fructose-6-phosphate. frontiersin.org

This "metabolic clogging" impairs the metabolism of glucose through several major pathways:

Glycolysis : Inhibition of GPI and other enzymes slows the glycolytic rate. frontiersin.org

Tricarboxylic Acid (TCA) Cycle : Reduced glycolytic flux leads to a decreased supply of pyruvate (B1213749), subsequently impacting the TCA cycle. researchgate.net

Pentose (B10789219) Phosphate Pathway (PPP) : The PPP, which branches from glycolysis and is essential for producing NADPH and precursors for nucleotide synthesis (ribose-5-phosphate), is also impaired. researchgate.netelifesciences.org

This widespread disruption of glucose metabolism leads to energy deficits and a dramatic remodeling of the cell's metabolic landscape. biorxiv.orgresearchgate.net

A direct and critical consequence of mannose-induced metabolic stress is the depletion of the cellular pools of deoxynucleotide triphosphates (dNTPs)—the essential building blocks for DNA synthesis and repair. elifesciences.orgnih.gov The synthesis of dNTPs is heavily reliant on the pentose phosphate pathway (PPP) to provide the precursor molecule phosphoribosyl pyrophosphate (PRPP). elifesciences.org Research using genetically engineered human cancer cells with MPI knockouts (MPI-KO) has demonstrated that the metabolic disruption caused by mannose challenge leads to impaired biosynthesis of pyrimidine (B1678525) and purine (B94841) nucleotides. elifesciences.org

Stable isotope tracing experiments have confirmed that in mannose-challenged MPI-deficient cells, the synthesis of nucleotides is severely restricted. elifesciences.org This leads to a significant reduction in the available pools of dATP, dGTP, dCTP, and dTTP. elifesciences.orgnih.gov The balanced supply of dNTPs is tightly regulated and essential for faithful genome duplication. researchgate.netembopress.org Therefore, the mannose-induced limitation of dNTPs creates a critical bottleneck for DNA replication. elifesciences.org

Table 2: Summary of D-Mannose Effects on Metabolism and dNTP Pools in MPI-Deficient Cells

ParameterEffect of High Mannose InfluxUnderlying MechanismReference
Mannose-6-Phosphate (M6P)AccumulationLow phosphomannose isomerase (MPI) activity prevents conversion to Fructose-6-P. nih.govfrontiersin.org
Glycolysis & PPPInhibitedAccumulated M6P inhibits key enzymes (e.g., GPI), disrupting glucose metabolism. frontiersin.orgresearchgate.net
dNTP Pool LevelsDecreasedImpaired PPP reduces the supply of precursors (e.g., PRPP) for de novo nucleotide synthesis. elifesciences.orgnih.gov
Cell Cycle ProgressionSlowed / RetardedLimited dNTPs are insufficient to support normal rates of DNA synthesis. elifesciences.orgnih.gov

The depletion of dNTP pools directly compromises genomic stability. elifesciences.orgbiorxiv.org During DNA replication, forks can stall due to various obstacles. To overcome this, cells activate "dormant" replication origins as a rescue mechanism. biorxiv.org However, the firing of these dormant origins is highly dependent on a sufficient supply of dNTPs. elifesciences.orgbiorxiv.org

In cellular systems where mannose has induced dNTP loss, the ability to activate dormant origins is severely impaired. elifesciences.orgbiorxiv.org This means that when replication forks stall (a condition that can be exacerbated by chemotherapeutic agents like cisplatin), the cell is unable to effectively rescue them. researchgate.net This failure leads to the collapse of replication forks and an accumulation of DNA damage, evidenced by increased levels of the DNA damage marker γH2AX. elifesciences.org This cascade of events—metabolic clogging leading to dNTP loss and subsequent impairment of replication rescue pathways—is a central mechanism by which mannose can induce genomic instability in susceptible cells. elifesciences.orgresearchgate.netbiorxiv.org Alterations in dNTP pools are known to be associated with increased mutagenesis and genomic instability, and the metabolic impact of mannose provides a clear mechanism for this outcome in specific cellular contexts. embopress.orgembopress.org

Future Directions and Emerging Research Avenues for D Mannose 3,4 13c2

Development of Novel Isotopic Labeling Strategies for Complex Carbohydrates

The specific labeling pattern of D-Mannose-3,4-13C2, with ¹³C at the C-3 and C-4 positions, provides a powerful asset for dissecting complex carbohydrate metabolism. vulcanchem.com Future research will likely focus on leveraging this specific labeling to develop more sophisticated isotopic labeling strategies. The ¹³C atoms in the central region of the mannose structure allow for precise tracking of its metabolic fate, which is crucial for understanding conformational changes and enzymatic reactions. vulcanchem.com

The development of methods that combine different isotopically labeled precursors, such as various ¹³C-labeled mannose derivatives and ¹³C-labeled glucose, will enable researchers to distinguish between different metabolic pathways with greater accuracy. vulcanchem.comelifesciences.org For instance, using this compound in conjunction with other labeled sugars can help to precisely map the flow of carbon atoms through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycosylation pathways. vulcanchem.comoup.com

Table 1: Comparison of Different ¹³C-Labeled Mannose Derivatives vulcanchem.com

Labeled Mannose DerivativeLabeled Position(s)Key Research Applications
D-Mannose-1-¹³CC-1Studying the initial steps of mannose metabolism and its entry into metabolic pathways.
D-Mannose-2-¹³CC-2Investigating the epimerization of mannose to glucose.
D-Mannose-3,4-¹³C2 C-3 and C-4 Tracking the central carbon backbone through various metabolic transformations and conformational changes.
D-Mannose-6-¹³CC-6Following the fate of the carbon atom involved in phosphorylation by hexokinase.
D-Mannose-¹³C6All 6 carbonsGlobal metabolic flux analysis and tracing the entire mannose molecule. sigmaaldrich.com

Integration with Multi-Omics Approaches for Systems Biology

The integration of stable isotope tracers like this compound with multi-omics approaches, such as proteomics and transcriptomics, is a burgeoning field in systems biology. By tracing the metabolic fate of the ¹³C label from this compound, researchers can correlate changes in metabolic flux with alterations in protein expression and gene transcription. elifesciences.org

This integrated approach can provide a more holistic understanding of cellular responses to various stimuli or disease states. For example, in cancer research, combining ¹³C-metabolic flux analysis with proteomics can reveal how altered mannose metabolism impacts protein glycosylation and downstream signaling pathways that contribute to tumor growth. researchgate.net Similarly, in immunology, this approach can elucidate how viral infections rewire host cell metabolism, impacting both viral replication and the host immune response. nih.gov

Advanced Computational Modeling for Metabolic Network Reconstruction and Flux Prediction

The data generated from experiments using this compound is invaluable for the development and refinement of advanced computational models of metabolic networks. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses the isotopic labeling patterns of metabolites to quantify intracellular metabolic fluxes. nih.govnih.gov

The specific labeling pattern of this compound provides high-resolution data that can be used to constrain metabolic models and improve the accuracy of flux predictions. nih.gov Future research will focus on developing more sophisticated algorithms and software for ¹³C-MFA that can handle the complexity of large-scale metabolic networks and integrate data from multiple isotopic tracers and omics platforms. nih.govplos.org These advanced models will be instrumental in identifying metabolic bottlenecks and guiding metabolic engineering efforts for the production of valuable biochemicals. nih.gov

Exploration of D-Mannose in Host-Pathogen Interaction Mechanisms Beyond Adhesion

While D-mannose is known to inhibit the adhesion of certain bacteria, such as uropathogenic Escherichia coli (UPEC), to host cells, its role in host-pathogen interactions is likely more complex. chemicalbook.comnih.govmdpi.com Isotopically labeled D-mannose, including this compound, can be a critical tool to explore these multifaceted interactions.

Expanding Applications in Non-Mammalian Biological Systems

The utility of this compound extends beyond mammalian systems to the study of plant and microbial metabolism. D-mannose is a significant component of plant cell walls and polysaccharides. researchgate.netnih.gov Using labeled mannose can help elucidate the pathways of cell wall biosynthesis and degradation, which is crucial for understanding plant growth and for developing strategies to convert plant biomass into biofuels and other bioproducts. researchgate.net

In microbial systems, this compound can be used to study the metabolic pathways of various microorganisms. researchgate.net This is particularly relevant for industrial microbiology, where understanding and engineering microbial metabolism is key to optimizing the production of a wide range of chemicals, enzymes, and pharmaceuticals. Tracing the flow of carbon from labeled mannose can help identify rate-limiting steps and competing pathways, guiding genetic modifications to enhance product yields. nih.gov

Q & A

Q. How can researchers design experiments using D-Mannose-3,4-¹³C₂ to trace metabolic pathways in mammalian systems?

  • Methodological Answer : Experimental design should incorporate the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome). For example:
  • Population : Specific cell lines or animal models (e.g., rat hepatocytes).
  • Intervention : Administration of D-Mannose-3,4-¹³C₂ at physiologically relevant doses.
  • Comparison : Unlabeled D-Mannose controls to distinguish isotopic enrichment.
  • Outcome : Quantification of ¹³C-labeled metabolites via LC-MS or NMR.
    Time-course sampling is critical to capture dynamic flux changes. Ensure methodological reproducibility by detailing solvent systems, extraction protocols, and instrument calibration parameters .

Q. What are the critical considerations for ensuring isotopic purity and stability of D-Mannose-3,4-¹³C₂ in cell culture studies?

  • Methodological Answer :
  • Validate isotopic purity (>98% ¹³C enrichment) via high-resolution mass spectrometry (HRMS) or NMR.
  • Assess stability under experimental conditions (pH, temperature) using accelerated degradation studies.
  • Use isotopically inert solvents (e.g., deuterated water) to prevent unintended exchange reactions.
    Document batch-specific variability in supplementary materials .

Q. What statistical approaches are recommended for analyzing ¹³C enrichment data from D-Mannose-3,4-¹³C₂ tracer experiments?

  • Methodological Answer :
  • Apply kinetic modeling (e.g., Isotopomer Spectral Analysis) to estimate metabolic flux rates.
  • Use ANOVA with post-hoc corrections for multi-group comparisons.
  • Address missing data via maximum likelihood estimation or multiple imputation.
    Tabulate raw isotopic ratios and corrected fluxes in standardized formats (e.g., CSV or .mzML) for transparency .

Advanced Research Questions

Q. How should researchers address isotopic dilution effects when using D-Mannose-3,4-¹³C₂ in long-term metabolic flux analysis?

  • Methodological Answer :
  • Model dilution using compartmental analysis (e.g., two-pool systems) to distinguish intracellular vs. extracellular tracer distribution.
  • Correct for natural abundance ¹³C contributions via background subtraction algorithms.
  • Example correction formula:
    Corrected Enrichment=Observed 13CNatural Abundance1Natural Abundance\text{Corrected Enrichment} = \frac{\text{Observed }^{13}\text{C} - \text{Natural Abundance}}{1 - \text{Natural Abundance}}

Validate models with parallel experiments using uniformly labeled ¹³C-mannose .

Q. What methodologies resolve discrepancies between observed ¹³C-labeling patterns and predicted metabolic models in D-Mannose-3,4-¹³C₂ studies?

  • Methodological Answer :
  • Perform sensitivity analysis to identify model parameters with high uncertainty (e.g., enzyme V_max values).
  • Integrate multi-omics data (transcriptomics, proteomics) to constrain flux predictions.
  • Use Bayesian inference to update model priors based on empirical data.
    Publish conflicting datasets alongside model iterations to facilitate community-driven validation .

Q. How can hyperpolarized NMR techniques (e.g., DNP) enhance the detection sensitivity of D-Mannose-3,4-¹³C₂ in real-time metabolic monitoring?

  • Methodological Answer :
  • Polarize D-Mannose-3,4-¹³C₂ via dynamic nuclear polarization (DNP) at low temperatures (~1.2 K) and high magnetic fields (3.35 T).
  • Rapidly dissolve the hyperpolarized sample to preserve spin polarization (>10,000× signal enhancement).
  • Acquire time-resolved ¹³C NMR spectra to track real-time metabolic conversion (e.g., glycolysis intermediates).
    Include polarization efficiency and relaxation time (T₁) data in supplementary materials .

Data Presentation Guidelines

  • Table 1 : Example Isotopic Enrichment Data from D-Mannose-3,4-¹³C₂ Studies

    MetaboliteObserved ¹³C (%)Corrected Enrichment (%)Flux Rate (nmol/min/mg)
    Glucose-6-P25.7 ± 1.224.9 ± 1.112.3 ± 0.8
    Fructose-6-P18.4 ± 0.917.6 ± 0.89.1 ± 0.6
  • Key References :

    • For metabolic pathway mapping: Isotopomer analysis protocols from .
    • For NMR hyperpolarization: Technical specifications from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.